L-Glucose-13C

Description

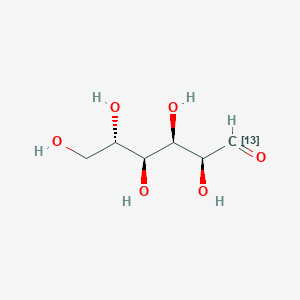

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy(113C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i1+1 |

InChI Key |

GZCGUPFRVQAUEE-IHZDOXTNSA-N |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H]([C@@H]([13CH]=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Metabolic Divergence of L-Glucose-13C and D-Glucose-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic differences between the enantiomers of glucose, L-Glucose and D-Glucose, with a specific focus on their 13C-labeled counterparts used in metabolic tracing studies. This document outlines the fundamental biochemical pathways, cellular transport mechanisms, and enzymatic specificities that dictate their distinct metabolic fates. Detailed experimental protocols for investigating these differences are also provided.

Executive Summary

D-glucose is the primary carbohydrate energy source for most living organisms, readily transported into cells and catabolized through glycolysis and the citric acid cycle to produce ATP. Its stereoisomer, L-glucose, is a rare sugar in nature and is largely metabolically inert in mammalian systems. This stark difference is rooted in the high stereospecificity of cellular glucose transporters and metabolic enzymes. When labeled with the stable isotope Carbon-13, D-Glucose-13C serves as a powerful tracer to map metabolic fluxes through central carbon metabolism. Conversely, L-Glucose-13C can be utilized as a control to study non-specific uptake and transport phenomena, independent of metabolic pathways. Understanding these differences is critical for the accurate design and interpretation of metabolic studies in drug development and biomedical research.

Cellular Uptake and Transport

The initial and one of the most significant points of divergence between L- and D-glucose metabolism is their transport across the cell membrane.

D-Glucose Transport

D-glucose is transported into mammalian cells by two main classes of transporter proteins:

-

Facilitative Glucose Transporters (GLUTs): This family of 14 proteins facilitates the movement of D-glucose down its concentration gradient. Different GLUT isoforms are expressed in various tissues and exhibit distinct kinetic properties. GLUT1, for instance, is widely expressed and responsible for basal glucose uptake, while GLUT4 is insulin-sensitive and crucial for glucose uptake in muscle and adipose tissue.[1][2]

-

Sodium-Glucose Cotransporters (SGLTs): These transporters move D-glucose against its concentration gradient by coupling its transport to the favorable influx of sodium ions. SGLT1 and SGLT2 are key players in glucose absorption in the small intestine and reabsorption in the kidneys, respectively.[1]

The transport of D-glucose via these proteins is a saturable process, characterized by specific Michaelis-Menten kinetics (Km and Vmax).

L-Glucose Transport

In stark contrast, L-glucose is not recognized with high affinity by the GLUT or SGLT transporter families.[3] Studies have shown that the uptake of L-glucose by mammalian cells is significantly lower than that of D-glucose.[3] The transport that does occur appears to be non-saturable and increases linearly with concentration, suggesting it may happen via passive diffusion or a low-affinity, non-stereoselective mechanism.[3] This makes L-glucose a useful tool for measuring non-specific membrane permeability.

Comparative Transport Kinetics

The following table summarizes the kinetic parameters for D-glucose transport by key GLUT isoforms and contrasts this with the observed transport characteristics of L-glucose.

| Transporter | Substrate | Km (mM) | Vmax (relative) | Transport Characteristics |

| GLUT1 | D-Glucose | 1-7 | High | High-affinity, basal uptake |

| GLUT2 | D-Glucose | 15-20 | Very High | Low-affinity, high-capacity |

| GLUT3 | D-Glucose | <1 | High | Very high-affinity, neuronal uptake |

| GLUT4 | D-Glucose | 2-5 | High (insulin-dependent) | High-affinity, insulin-regulated |

| Various | L-Glucose | Not applicable | Very Low | Non-saturable, linear uptake |

Data for D-glucose Km values are compiled from multiple sources and can vary based on the experimental system.[4][5] L-glucose transport is described as non-saturable, hence Km is not applicable.[3]

Metabolic Pathways

Once inside the cell, the metabolic fates of D-Glucose-13C and this compound are fundamentally different.

D-Glucose-13C Metabolism

D-Glucose-13C is readily phosphorylated by hexokinase to form Glucose-6-Phosphate-13C, trapping it within the cell.[6] This is the first committed step of glycolysis. The 13C-labeled carbons are then traced through the subsequent metabolic pathways:

-

Glycolysis: The six-carbon Glucose-6-Phosphate-13C is broken down in the cytosol into two molecules of three-carbon pyruvate-13C.

-

Pentose Phosphate Pathway (PPP): Alternatively, Glucose-6-Phosphate-13C can enter the PPP, an important pathway for generating NADPH and precursors for nucleotide synthesis.

-

Tricarboxylic Acid (TCA) Cycle: Pyruvate-13C is transported into the mitochondria and converted to Acetyl-CoA-13C, which then enters the TCA cycle. The 13C label can be tracked through the various intermediates of the cycle.[7]

The distribution of the 13C label in these downstream metabolites can be measured by mass spectrometry or NMR, allowing for the quantification of metabolic pathway fluxes.[7]

This compound Metabolism

This compound that enters the cell is not a substrate for hexokinase, the gatekeeper enzyme of glycolysis.[8] The stereospecificity of the enzyme's active site prevents the phosphorylation of L-glucose. Consequently, this compound is not converted to L-Glucose-6-Phosphate and does not enter the central carbon metabolism pathways. It remains as free this compound in the cytosol until it is eventually cleared from the cell, likely through passive diffusion. In some rare bacteria, specific enzymes exist that can oxidize L-glucose, but this is not relevant to mammalian metabolism.[9]

Comparative Enzyme Kinetics

The primary enzymatic reason for the metabolic inertness of L-glucose is the stereospecificity of hexokinase.

| Enzyme | Substrate | Km (mM) | Vmax (relative) | Product |

| Hexokinase | D-Glucose | 0.05 - 0.4 | 100% | D-Glucose-6-Phosphate |

| Hexokinase | L-Glucose | Not applicable | ≈ 0% | No reaction |

Data for D-glucose Km for hexokinase is from various isoenzymes.[6][8] L-glucose is not a substrate for hexokinase, hence its Vmax is approximately zero.

Experimental Protocols

To quantitatively assess the metabolic differences between this compound and D-Glucose-13C, two primary experimental approaches can be employed: a glucose uptake assay and a 13C-metabolic flux analysis.

Comparative Glucose Uptake Assay

This protocol aims to quantify the rate of uptake of radiolabeled or isotopically labeled glucose into cultured cells.

Materials:

-

Cultured mammalian cells (e.g., HeLa, HEK293, or a cell line relevant to the research)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

[U-13C]-D-Glucose and [U-13C]-L-Glucose

-

Ice-cold PBS for washing

-

Cell lysis buffer (e.g., RIPA buffer)

-

Scintillation counter and vials (if using radiolabeled glucose) or LC-MS/GC-MS for 13C detection

Procedure:

-

Cell Seeding: Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.

-

Starvation: Wash cells with PBS and incubate in glucose-free medium for 1-2 hours to upregulate glucose transporters.

-

Uptake Initiation: Remove the starvation medium and add medium containing a known concentration of either [U-13C]-D-Glucose or [U-13C]-L-Glucose. Incubate for a short period (e.g., 5-15 minutes).

-

Uptake Termination: To stop the uptake, aspirate the medium and rapidly wash the cells three times with ice-cold PBS.

-

Cell Lysis: Add cell lysis buffer to each well and incubate on ice to lyse the cells.

-

Quantification:

-

For 13C-labeled glucose: Collect the cell lysate and analyze the amount of intracellular [U-13C]-D-Glucose or [U-13C]-L-Glucose using LC-MS or GC-MS.

-

For radiolabeled glucose: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

-

-

Data Normalization: Determine the protein concentration of each lysate sample and normalize the uptake data to the amount of protein (e.g., in pmol/mg protein/min).

13C-Metabolic Flux Analysis (MFA)

This protocol is designed to trace the metabolic fate of the 13C label from glucose into downstream metabolites.

Materials:

-

Cultured mammalian cells

-

Custom DMEM medium lacking glucose

-

[U-13C]-D-Glucose and [U-13C]-L-Glucose

-

Ice-cold 80% methanol for quenching and extraction

-

LC-MS/MS or GC-MS system

Procedure:

-

Cell Culture: Culture cells to a steady-state in medium containing unlabeled glucose.

-

Isotope Labeling: Switch the medium to one containing either [U-13C]-D-Glucose or [U-13C]-L-Glucose at the same concentration.

-

Time Course Sampling: At various time points (e.g., 0, 15 min, 1 hr, 4 hr, 24 hr), rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.

-

Metabolite Extraction: Scrape the cells in the cold methanol, collect the cell suspension, and centrifuge to pellet the protein and cellular debris. The supernatant contains the intracellular metabolites.

-

Sample Analysis: Analyze the supernatant using LC-MS/MS or GC-MS to identify and quantify the mass isotopologues of various metabolites (e.g., glycolytic intermediates, TCA cycle intermediates, amino acids).

-

Data Analysis: For the D-Glucose-13C samples, calculate the fractional labeling of each metabolite to determine the flux through the metabolic pathways. For the this compound samples, confirm the absence of 13C incorporation into downstream metabolites.

Conclusion

The metabolic disparity between this compound and D-Glucose-13C is profound and originates from the strict stereoselectivity of biological systems. D-Glucose-13C is actively transported and metabolized, making it an invaluable tracer for elucidating the intricacies of central carbon metabolism. In contrast, this compound is largely ignored by cellular machinery, rendering it an excellent negative control for studying glucose transport and for differentiating between specific, carrier-mediated uptake and non-specific, passive diffusion. A thorough understanding of these differences is paramount for drug development professionals and researchers designing and interpreting studies on cellular metabolism, particularly in fields such as oncology and metabolic diseases.

References

- 1. Glucose transporters: physiological and pathological roles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Steady-state brain glucose transport kinetics re-evaluated with a four-state conformational model [frontiersin.org]

- 6. Hexokinase - Wikipedia [en.wikipedia.org]

- 7. proteopedia.org [proteopedia.org]

- 8. Anomeric specificity of hexokinase and glucokinase activities in liver and insulin-producing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucose transporters GLUT1, GLUT3, and GLUT4 have different effects on osteoblast proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Inertness of L-Glucose-¹³C in vivo

Abstract

L-glucose, the stereoisomer of the naturally ubiquitous D-glucose, is characterized by its profound biological inertness in vivo. This quality, particularly when labeled with the stable isotope ¹³C, renders L-Glucose-¹³C an invaluable tracer in biomedical research. It serves as a precise tool for measuring parameters such as extracellular fluid volume and intestinal permeability without metabolic interference. This technical guide provides a comprehensive examination of the in vivo behavior of L-Glucose-¹³C, detailing its lack of interaction with cellular transport and metabolic machinery. The document summarizes key quantitative data, presents detailed experimental protocols for its use as a tracer, and employs visualizations to illustrate the fundamental principles of its biological inertness.

Introduction

The stark contrast between the metabolic fates of D-glucose and its enantiomer, L-glucose, is a fundamental demonstration of stereospecificity in biological systems. While D-glucose is the primary carbohydrate fuel source for most organisms, readily transported into cells and catabolized for energy, L-glucose is neither recognized by cellular transporters nor metabolized by glycolytic enzymes.[1][2][3] This inherent biological inertness makes it an ideal candidate for a non-metabolizable tracer. The incorporation of a stable ¹³C isotope to create L-Glucose-¹³C allows for its detection and quantification in biological samples via mass spectrometry or NMR spectroscopy, offering a safe, non-radioactive method for various physiological assessments.

The Molecular Basis of Biological Inertness

The inability of mammalian cells to process L-glucose is rooted in the precise three-dimensional structure of enzymes and transport proteins, which have evolved to exclusively recognize D-glucose.

-

Cellular Transport: Glucose uptake is mediated by two main families of transporter proteins: the facilitated glucose transporters (GLUT family) and the sodium-glucose cotransporters (SGLT family).[4][5][6] These proteins possess highly specific binding sites that are complementary to the steric configuration of D-glucose. L-glucose, as the mirror image, does not fit into these binding sites and is therefore not transported across the cell membrane at any significant rate.[4][7]

-

Metabolism: The first committed step of glycolysis is the phosphorylation of glucose to glucose-6-phosphate, a reaction catalyzed by the enzyme hexokinase.[8] This enzyme is stereospecific and cannot phosphorylate L-glucose, effectively preventing its entry into the glycolytic pathway or any other major metabolic route.[3][9] Consequently, L-Glucose-¹³C does not participate in cellular energy production or biosynthetic pathways.

This dual barrier of transport and metabolic exclusion ensures that L-Glucose-¹³C remains in the extracellular compartment following administration, distributing throughout the plasma and interstitial fluid.

Quantitative Data Summary

The biological inertness of L-glucose dictates its pharmacokinetic profile. It is minimally absorbed orally, distributes within the extracellular fluid, and is cleared efficiently by the kidneys. The following table summarizes key quantitative data, using values from L-glucose studies where available and well-supported estimates from the behavior of non-reabsorbable markers.

| Parameter | Species | Value | Method/Rationale |

| Intestinal Absorption | Canine | 2 - 7% | Measurement of paracellular flow using L-glucose as a marker.[7] |

| Volume of Distribution (Vd) | Human | ~230 mL/kg | Based on the initial distribution volume of D-glucose, which reflects the extracellular fluid space.[10] |

| Renal Clearance | Human | ~100 - 125 mL/min | Estimated to be equal to the Glomerular Filtration Rate (GFR) due to filtration without reabsorption.[11] |

| Plasma Half-life | Human | ~1.5 - 2.5 hours | Estimated based on a Vd of ~16 L and a renal clearance of ~120 mL/min for a 70 kg adult. |

Experimental Protocols

The properties of L-Glucose-¹³C make it an excellent tracer for measuring extracellular volume and intestinal permeability. Below are detailed protocols for these applications.

Protocol for Measuring Extracellular Volume (ECV)

This protocol details the use of L-Glucose-¹³C to determine the volume of the extracellular fluid compartment.

Materials:

-

Sterile L-Glucose-¹³C solution for intravenous administration

-

Infusion pump and syringes

-

Anticoagulant-treated blood collection tubes (e.g., EDTA)

-

Centrifuge

-

Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Baseline Sample: Collect a pre-infusion blood sample to determine background ¹³C abundance.

-

Tracer Administration: Administer a precisely known amount of L-Glucose-¹³C as an intravenous bolus.

-

Blood Sampling: Collect serial blood samples at timed intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) post-injection.

-

Plasma Separation: Immediately centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

-

Sample Preparation: Deproteinize plasma samples and prepare them for MS analysis according to established protocols for glucose measurement.

-

Mass Spectrometry Analysis: Quantify the concentration of L-Glucose-¹³C in each plasma sample.

-

Data Analysis:

-

Plot the plasma concentration of L-Glucose-¹³C against time on a semi-logarithmic scale.

-

Extrapolate the elimination phase of the curve back to time zero to determine the theoretical initial concentration (C₀).

-

Calculate the ECV using the formula: ECV (L) = Dose (mg) / C₀ (mg/L) .

-

Protocol for Assessing Intestinal Permeability

This protocol uses orally administered L-Glucose-¹³C to quantify passive intestinal absorption.

Materials:

-

Oral solution of L-Glucose-¹³C of a known concentration

-

Urine collection containers

-

Mass Spectrometer (LC-MS or GC-MS)

Procedure:

-

Subject Preparation: The subject should fast overnight to ensure an empty gastrointestinal tract.

-

Tracer Administration: The subject ingests a known volume and concentration of the L-Glucose-¹³C oral solution.

-

Urine Collection: Collect all urine produced over a defined period (e.g., 6 hours).

-

Sample Measurement: Record the total volume of urine collected.

-

Mass Spectrometry Analysis: Determine the concentration of L-Glucose-¹³C in the collected urine.

-

Data Analysis:

-

Calculate the total amount of L-Glucose-¹³C excreted in the urine: Total Excreted (mg) = Urine Concentration (mg/L) * Total Urine Volume (L) .

-

Calculate the percentage of intestinal absorption: % Absorption = (Total Excreted / Dose Administered) * 100 .

-

Visualizations of Core Concepts

Contrasting Fates of D-Glucose and L-Glucose-¹³C

References

- 1. L-Glucose - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Physiology, Glucose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The facilitated component of intestinal glucose absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Renal glucose excretion as a function of blood glucose concentration in subjects with type 2 diabetes--results of a hyperglycaemic glucose clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. Glucose Clearance - Renal - Medbullets Step 1 [step1.medbullets.com]

- 11. academic.oup.com [academic.oup.com]

Synthesis and Purification of Enantiomerically Pure L-Glucose-¹³C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of enantiomerically pure L-Glucose-¹³C. L-Glucose, the non-natural enantiomer of D-Glucose, serves as an invaluable tool in biological research, particularly as a non-metabolizable control in studies of glucose transport and metabolism. The incorporation of a stable ¹³C isotope allows for sensitive and specific tracking in various analytical applications, including metabolic flux analysis and nuclear magnetic resonance (NMR) spectroscopy. This document details established chemical synthesis routes, purification protocols, and analytical techniques for ensuring high enantiomeric and isotopic purity.

Synthesis of L-Glucose-¹³C

The synthesis of L-Glucose-¹³C is a multi-step process that typically starts from a readily available D-glucose precursor and incorporates the ¹³C label at a specific position. A common and effective strategy involves the inversion of stereochemistry of D-glucose to yield L-glucose, combined with a labeling step. One of the most well-established methods for introducing a ¹³C label at the C1 position is through the Kiliani-Fischer synthesis.

Proposed Synthetic Pathway: Modified Kiliani-Fischer Synthesis from D-Arabinose

A viable route to L-Glucose-¹³C begins with D-arabinose, which can be derived from D-glucose. The key ¹³C-labeling step is the chain elongation of L-arabinose using a ¹³C-labeled cyanide source.

Experimental Protocol:

-

Preparation of L-Arabinose from D-Glucose: D-glucose can be converted to D-arabinose via the Ruff degradation. Subsequently, L-arabinose can be obtained, though a more direct approach for obtaining L-arabinose is often preferred if commercially available to simplify the initial steps.

-

Kiliani-Fischer Synthesis with [¹³C]Cyanide:

-

Reaction: L-arabinose is reacted with sodium [¹³C]cyanide (Na¹³CN) in an aqueous solution. This reaction forms two epimeric cyanohydrins at the new C2 chiral center.

-

Hydrolysis: The resulting cyanohydrins are hydrolyzed to their corresponding carboxylic acids, which then form stable lactones (L-gluconolactone-¹³C and L-mannonolactone-¹³C).

-

Reduction: The separated L-gluconolactone-¹³C is then selectively reduced to L-Glucose-¹³C. A common reducing agent for this step is sodium amalgam or catalytic hydrogenation.[1] An improved method involves the direct reduction of the cyanohydrin with hydrogen over a palladium catalyst (on barium sulfate) in water, which forms an imine that is subsequently hydrolyzed to the aldehyde.[1]

-

Quantitative Data for Synthesis Steps:

| Step | Reactants | Reagents/Catalysts | Product(s) | Typical Yield | Reference |

| Chain Elongation | L-Arabinose, Na¹³CN | H₂O | L-Glucononitrile-¹³C and L-Mannononitrile-¹³C | Mixture | [1] |

| Lactone Formation | Cyanohydrin mixture | H₂O, Heat | L-Gluconolactone-¹³C and L-Mannonolactone-¹³C | ~30% (classic method) | [1] |

| Reduction | L-Gluconolactone-¹³C | Sodium amalgam or H₂/Pd-BaSO₄ | L-Glucose-¹³C | Higher yields with improved method | [1] |

Alternative Enzymatic Synthesis Routes

Enzymatic methods offer high stereospecificity and can be an attractive alternative to chemical synthesis.

-

Galactose Oxidase: Immobilized galactose oxidase can be used for the conversion of D-sorbitol to L-glucose. While conversion yields can be lower than some chemical routes, the specificity is a significant advantage.

-

Isomerases: Plant-derived enzyme systems, such as those from Chlorella, have been shown to synthesize L-glucose.[2] Additionally, D-xylose isomerase and D-arabinose isomerase can produce L-glucose from L-fructose.[3] A short enzymatic synthesis of L-Glucose has been demonstrated starting from dihydroxyacetone phosphate and L-glyceraldehyde.[4]

Purification of Enantiomerically Pure L-Glucose-¹³C

Achieving high enantiomeric purity is critical for the application of L-Glucose-¹³C in biological systems. The purification process typically involves chromatographic separation of the desired L-enantiomer from any residual D-enantiomer and other reaction byproducts.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers.

Experimental Protocol:

-

Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating sugar enantiomers.[5][6][7] Columns like Chiralcel OD-H and Chiralpak AD are commonly used.[5]

-

Mobile Phase Optimization: The mobile phase composition is crucial for achieving good separation. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar alcohol (e.g., isopropanol or ethanol).[5] For basic compounds, a small amount of an amine like diethylamine may be added, while for acidic compounds, an acid like trifluoroacetic acid can be used.[5]

-

Temperature and Flow Rate: Chiral separations often benefit from lower flow rates and controlled temperatures to enhance selectivity.[6]

Quantitative Data for Chiral HPLC Purification:

| Parameter | Typical Value/Condition | Reference |

| Column Type | Polysaccharide-based (e.g., Chiralpak AD) | [5] |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) | [5] |

| Flow Rate | 0.5 - 1.0 mL/min | [6] |

| Temperature | 20 - 40 °C | [6] |

| Achievable Purity | >99.5% enantiomeric excess | [8] |

Intermediate Purification

In a multi-step synthesis, purification of intermediate products is often necessary. Techniques such as flash chromatography, crystallization, and extraction are commonly employed to remove reagents and byproducts before proceeding to the next step.[9][10]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, enantiomeric purity, and isotopic enrichment of the final L-Glucose-¹³C product.

Determination of Enantiomeric Purity

-

HPLC with Circular Dichroism (CD) Detection: This method provides high sensitivity for determining the enantiomeric excess of chromophore-derivatized glucose.

-

NMR Spectroscopy with Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs): In the presence of a chiral auxiliary, the NMR spectra of the two enantiomers become distinguishable, allowing for the quantification of their ratio.[11][12]

Confirmation of ¹³C Labeling

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the labeled compound and to quantify the level of ¹³C incorporation.[13][14]

-

¹³C-NMR Spectroscopy: ¹³C-NMR provides detailed structural information and confirms the position of the ¹³C label within the glucose molecule. The presence of ¹³C-¹³C coupling in uniformly labeled molecules can also be observed.[15][16][17][18]

Signaling Pathways and Experimental Workflows

L-Glucose-¹³C is primarily utilized as a research tool to probe biological systems that interact with its natural counterpart, D-glucose.

Investigating Glucose Transport

L-glucose is generally not transported by the major glucose transporters (GLUTs) in mammalian cells.[19][20] This property makes it an excellent negative control in studies investigating glucose uptake mechanisms. By comparing the uptake of labeled D-glucose with that of L-Glucose-¹³C, researchers can differentiate between specific, carrier-mediated transport and non-specific diffusion or membrane leakage.

Metabolic Studies

Since L-glucose is not a substrate for hexokinase, the first enzyme in the glycolytic pathway, it does not enter the central carbon metabolism. Therefore, L-Glucose-¹³C can be used to trace non-metabolic distribution and clearance pathways in vivo and in vitro, providing a baseline for metabolic flux studies conducted with ¹³C-labeled D-glucose.

Mandatory Visualizations

Caption: Synthetic workflow for L-Glucose-¹³C from D-Glucose.

References

- 1. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 2. The synthesis of L-glucose by plant enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2015068724A1 - Method for producing l-glucose or d-glucose from raw material d-glucose - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. bioanalysis-zone.com [bioanalysis-zone.com]

- 8. researchgate.net [researchgate.net]

- 9. cytivalifesciences.com [cytivalifesciences.com]

- 10. mdpi.com [mdpi.com]

- 11. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Glucose transporters in adipose tissue, liver, and skeletal muscle in metabolic health and disease - PMC [pmc.ncbi.nlm.nih.gov]

The Enantiomer of Life: A Technical Guide to the Natural Abundance of L-Glucose and Its Isotopes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the natural abundance of L-glucose, the enantiomer of the ubiquitous D-glucose. While chemically identical in composition, the stereochemical difference between these two isomers dictates their profoundly different roles in biological systems. This document establishes that L-glucose is exceptionally rare in nature, with its presence being negligible in higher organisms. Consequently, its primary availability is through synthetic routes. The guide further details the natural isotopic abundance of the constituent elements of glucose—carbon, hydrogen, and oxygen—which applies to both L- and D-isomers. Finally, standard experimental protocols for the determination of isotopic abundance in monosaccharides, namely mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are presented, along with a generalized experimental workflow.

Natural Abundance of L-Glucose

Contrary to its dextrorotatory counterpart, D-glucose, which is a cornerstone of energy metabolism in nearly all living organisms, L-glucose is scarcely found in nature.[1][2] While some sources suggest a minimal presence in certain fruits and plants, the overwhelming consensus in the scientific literature is that L-glucose does not occur naturally in higher living organisms and is not metabolized through glycolysis.[3][4][5] Its taste is reportedly indistinguishable from D-glucose, which has led to research into its potential as a low-calorie sweetener.[4] However, due to high manufacturing costs, it has not been commercialized for this purpose.[4] For research and pharmaceutical development, L-glucose is produced synthetically.[4][6] The profound biological distinction arises from the stereospecificity of enzymes; for instance, hexokinase, the first enzyme in the glycolytic pathway, cannot phosphorylate L-glucose, thus preventing its entry into cellular energy production pathways.[3][4]

Isotopic Composition of L-Glucose

The isotopic composition of a molecule is determined by the natural abundances of the stable isotopes of its constituent elements. For glucose (C₆H₁₂O₆), these elements are carbon, hydrogen, and oxygen. The natural isotopic abundances are constant regardless of whether the molecule is L-glucose or D-glucose.

Data Presentation: Natural Abundance of Stable Isotopes

The following tables summarize the natural abundances of the stable isotopes of carbon, hydrogen, and oxygen.

Table 1: Natural Abundance of Stable Carbon Isotopes [3][6]

| Isotope | Natural Abundance (%) |

| ¹²C | 98.9 |

| ¹³C | 1.1 |

Table 2: Natural Abundance of Stable Hydrogen Isotopes [1][2][5]

| Isotope | Name | Natural Abundance (%) |

| ¹H | Protium | >99.98 |

| ²H | Deuterium | ~0.0156 |

Note: Tritium (³H) is a radioactive isotope of hydrogen with a very low natural abundance, occurring in trace amounts.[1][5]

Table 3: Natural Abundance of Stable Oxygen Isotopes [7][8][9]

| Isotope | Natural Abundance (%) |

| ¹⁶O | 99.76 |

| ¹⁷O | 0.038 |

| ¹⁸O | 0.205 |

Experimental Protocols for Isotopic Analysis

The determination of isotopic abundance in organic molecules such as L-glucose is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio of ions. For isotopic analysis of carbohydrates, it is often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).

Methodology: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

This is a common method for determining the ¹³C/¹²C ratio in carbohydrates.

-

Sample Preparation and Derivatization:

-

The carbohydrate sample (e.g., L-glucose) is first purified.

-

To make the sugar volatile for GC analysis, it is chemically derivatized. A common method is acetylation to form alditol acetates.

-

-

Gas Chromatographic Separation:

-

The derivatized sample is injected into a gas chromatograph.

-

The GC column separates the analyte of interest from other components of the mixture based on their volatility and interaction with the stationary phase.

-

-

Combustion:

-

The separated analyte flows from the GC column into a combustion furnace.

-

Here, the organic compound is combusted at a high temperature (e.g., 950°C) in the presence of an oxidant (e.g., copper oxide) to convert the carbon in the molecule to carbon dioxide (CO₂) gas.

-

-

Isotope Ratio Mass Spectrometry:

-

The resulting CO₂ gas is introduced into the ion source of an isotope ratio mass spectrometer.

-

The mass spectrometer separates the different isotopologues of CO₂ (e.g., ¹²CO₂ and ¹³CO₂) based on their mass.

-

The relative abundances of these isotopologues are measured with high precision, allowing for the calculation of the ¹³C/¹²C ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine the position-specific isotopic composition within a molecule at natural abundance.

Methodology: ¹³C NMR for Position-Specific Isotope Analysis

-

Sample Preparation:

-

A relatively high concentration of the purified L-glucose sample is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

-

NMR Data Acquisition:

-

The sample is placed in a high-field NMR spectrometer.

-

A quantitative ¹³C NMR spectrum is acquired. This requires long acquisition times and specific experimental parameters to ensure that the signal intensity is directly proportional to the number of nuclei.

-

-

Spectral Analysis:

-

The ¹³C NMR spectrum will show distinct peaks for each of the six carbon atoms in the glucose molecule.

-

The intensity of each peak is proportional to the abundance of ¹³C at that specific position.

-

By carefully integrating the peak areas, the relative ¹³C abundance at each carbon position can be determined. 2D-NMR techniques can also be employed to enhance sensitivity and resolution, which is particularly useful for smaller sample amounts.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the isotopic abundance of a monosaccharide.

References

- 1. m.youtube.com [m.youtube.com]

- 2. ck12.org [ck12.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. academic.oup.com [academic.oup.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 8. WebElements Periodic Table » Oxygen » isotope data [webelements.com]

- 9. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Discovery and History of L-Glucose as a Non-Metabolizable Sugar

Introduction

In the vast landscape of biochemistry, the subtle distinctions in molecular architecture can lead to profound differences in biological function. A quintessential example of this principle is the stereoisomerism of glucose, which exists in two mirror-image forms: D-glucose and L-glucose.[1][2] While D-glucose is the primary source of energy for most living organisms, L-glucose is largely non-metabolizable.[2][3][4] This technical guide provides an in-depth exploration of the discovery, history, and biochemical basis of L-glucose's non-metabolizable nature, tailored for researchers, scientists, and professionals in drug development.

1. Discovery and Synthesis of L-Glucose: A Historical Perspective

The story of L-glucose is intrinsically linked to the foundational work on the structure of carbohydrates. Glucose was first isolated from raisins in 1747 by the German chemist Andreas Marggraf.[1][5][6] However, it was not until the late 19th century that the stereochemical complexities of sugars began to be unraveled.

Hermann Emil Fischer, a German chemist and Nobel laureate, made monumental contributions to the understanding of sugar chemistry.[5][6] Between 1891 and 1894, Fischer established the stereochemical configuration of all known sugars, including glucose.[5] He devised the Fischer projection formula to represent the three-dimensional structures of these molecules on a two-dimensional surface.[7][8] Through his work, he arbitrarily assigned the "D" configuration to the naturally occurring form of glucose and subsequently defined the "L" series as its mirror image.[7][8]

The first synthesis of L-glucose was a significant achievement, demonstrating the principles of stereochemistry. One of the classical methods for synthesizing monosaccharides is the Kiliani–Fischer synthesis, which allows for the elongation of the carbon chain of an aldose.[9] This method can be used to synthesize L-sugars by starting with an L-precursor, such as L-glyceraldehyde.[9] More contemporary and efficient methods for synthesizing L-glucose have been developed, often involving the conversion of readily available D-sugars.[10][11][12][13] Despite these advancements, the synthesis of L-glucose remains a complex and costly process, which has limited its commercial applications.[14][15][16][17][18]

2. The Biochemical Basis of L-Glucose's Non-Metabolizable Nature

The fundamental reason for L-glucose's biological inertness lies in the stereospecificity of enzymes.[2] The metabolic pathway for glucose begins with phosphorylation, a crucial step for trapping glucose inside the cell and activating it for further breakdown. This reaction is catalyzed by the enzyme hexokinase.

Hexokinase, like most enzymes, has a highly specific three-dimensional active site that recognizes the precise stereochemistry of its substrate, D-glucose.[4][14][19][20] L-glucose, being the mirror image of D-glucose, does not fit correctly into the active site of hexokinase and therefore cannot be phosphorylated.[4][14][19][20] This enzymatic block is the primary reason why L-glucose cannot enter the glycolytic pathway and be used as a source of energy by most organisms.[14]

While most organisms cannot metabolize L-glucose, some exceptions exist in the microbial world. For instance, the bacterium Trinickia caryophylli possesses an enzyme, D-threo-aldose 1-dehydrogenase, that can oxidize L-glucose.[14] More recently, a catabolic pathway for L-glucose has been identified in the soil bacterium Paracoccus sp. 43P.[21]

3. Key Experimental Evidence for the Non-Metabolizable Nature of L-Glucose

A body of research has experimentally validated the non-metabolizable properties of L-glucose. These studies have ranged from in vitro enzymatic assays to in vivo animal feeding studies.

One of the key experimental approaches involves the use of radiolabeled glucose isotopes to trace their metabolic fate. Studies have shown that while radiolabeled D-glucose is readily taken up by cells and incorporated into metabolic products, radiolabeled L-glucose is largely excluded or shows only minimal, non-saturable uptake.[22]

Animal feeding studies have provided compelling evidence for the lack of energy contribution from L-glucose. In a study with rats, the partial metabolizable energy value (MEVp) of L-glucose was determined to be negligible, in stark contrast to D-glucose and other metabolizable sugars.

Quantitative Data Summary

| Sugar | Partial Metabolizable Energy Value (MEVp) in Rats (kJ/g) | Net Metabolizable Energy Value for Maintenance (NEVs) in Rats (kJ/g) | Reference |

| L-glucose | 0.3 ± 0.9 | -2.6 ± 3.2 (over 28 days), 0.0 ± 1.6 (over 56 days) | [23] |

| L-fructose | 6.9 ± 0.9 | 6.1 ± 1.7 (over 56 days) | [23] |

| L-gulose | 8.8 ± 1.8 | 11.4 ± 1.8 (over 56 days) | [23] |

| Sucrose | Expected energy values | Expected energy values | [23] |

| Cellulose | Expected energy values | Expected energy values | [23] |

4. Experimental Protocols

4.1. In Vitro Hexokinase Activity Assay

-

Objective: To determine the substrate specificity of hexokinase for D-glucose versus L-glucose.

-

Principle: The phosphorylation of glucose by hexokinase is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase. The rate of NADPH formation is measured spectrophotometrically at 340 nm and is proportional to the rate of glucose phosphorylation.

-

Reagents:

-

Tris-HCl buffer (pH 7.5)

-

ATP

-

MgCl2

-

NADP+

-

Glucose-6-phosphate dehydrogenase

-

Hexokinase

-

D-glucose solutions of varying concentrations

-

L-glucose solutions of varying concentrations

-

-

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, NADP+, and glucose-6-phosphate dehydrogenase.

-

Add either D-glucose or L-glucose to the reaction mixture at various final concentrations.

-

Initiate the reaction by adding hexokinase.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity (V0) for each substrate concentration.

-

Plot V0 versus substrate concentration and determine the Michaelis-Menten kinetic parameters (Km and Vmax).

-

-

Expected Outcome: The Km for D-glucose will be in the physiological range, while the Km for L-glucose will be significantly higher or undetectable, and the Vmax for L-glucose will be negligible compared to D-glucose, demonstrating that L-glucose is a poor substrate for hexokinase.

4.2. In Vivo Animal Feeding Study for Metabolizable Energy

-

Objective: To determine the metabolizable energy value of L-glucose in a whole-animal model.

-

Model: Sprague-Dawley rats.

-

Principle: The metabolizable energy of a test substance is determined by measuring the gross energy intake and subtracting the energy lost in feces and urine.

-

Procedure:

-

House rats individually in metabolic cages that allow for the separate collection of feces and urine.

-

Acclimatize the rats to a basal diet for a set period.

-

Divide the rats into a control group (receiving the basal diet) and a test group (receiving the basal diet supplemented with a known amount of L-glucose).

-

Over a defined experimental period (e.g., 28 or 56 days), meticulously record daily food intake.

-

Collect all feces and urine produced by each rat during the experimental period.

-

Determine the gross energy content of the feed, feces, and urine using bomb calorimetry.

-

Calculate the partial metabolizable energy value (MEVp) of L-glucose using the following formula: MEVp = [ (Gross Energy Intake - Fecal Energy Output - Urinary Energy Output)test group - (Gross Energy Intake - Fecal Energy Output - Urinary Energy Output)control group ] / Amount of L-glucose consumed

-

-

Expected Outcome: The MEVp of L-glucose will be close to zero, indicating that it is not metabolized and does not contribute to the energy balance of the animal.[23]

5. Visualizations of Key Concepts

Figure 1: The metabolic fate of D-glucose versus L-glucose at the entry point of glycolysis.

Figure 2: Experimental workflows for assessing the non-metabolizable nature of L-glucose.

6. Applications and Research Interest

The unique property of L-glucose being sweet yet non-caloric has led to significant interest in its potential applications:

-

Low-Calorie Sweetener: L-glucose has been proposed as a low-calorie sweetener suitable for individuals with diabetes mellitus.[14][15][24][25] However, its high manufacturing cost has been a major barrier to its commercialization.[14][15][16]

-

Laxative and Colon-Cleansing Agent: L-glucose has been observed to have laxative properties and has been investigated as a potential colon-cleansing agent for procedures like colonoscopy.[14][15]

-

Therapeutic Potential of Derivatives: The acetate derivative of L-glucose, L-glucose pentaacetate, has been found to stimulate insulin release, suggesting a potential therapeutic value for type 2 diabetes.[14][15]

-

Research Tool: In metabolic studies, L-glucose serves as an excellent negative control for D-glucose to differentiate between specific transporter-mediated uptake and non-specific diffusion.[21][22]

-

Cancer Diagnosis: Recent research has explored the use of fluorescently labeled L-glucose derivatives as probes to visualize and characterize malignant cancer cells, which may exhibit altered glucose uptake mechanisms.[22][26]

The discovery and characterization of L-glucose stand as a testament to the profound impact of stereochemistry on biological activity. From its theoretical conception in the work of Emil Fischer to its experimental validation as a non-metabolizable sugar, L-glucose has provided invaluable insights into the specificity of metabolic pathways. While its potential as a widespread artificial sweetener has been hampered by economic challenges, its utility as a research tool and its potential in other biomedical applications continue to make it a subject of scientific interest. The ongoing exploration of L-glucose and its derivatives underscores the importance of fundamental biochemical principles in the development of novel therapeutic and diagnostic agents.

References

- 1. Glucose [chm.bris.ac.uk]

- 2. Carbohydrates- D-Glucose & L-glucose , alpha and beta - Biology Stack Exchange [biology.stackexchange.com]

- 3. diffeology.com [diffeology.com]

- 4. quora.com [quora.com]

- 5. Glucose - Wikipedia [en.wikipedia.org]

- 6. encyclopedia.com [encyclopedia.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]

- 13. Short and sweet: (D)-glucose to (L)-glucose and (L)-glucuronic acid. | Department of Chemistry [chem.ox.ac.uk]

- 14. L-Glucose - Wikipedia [en.wikipedia.org]

- 15. mpbio.com [mpbio.com]

- 16. diabetes.co.uk [diabetes.co.uk]

- 17. reddit.com [reddit.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. go.drugbank.com [go.drugbank.com]

- 20. selleckchem.com [selleckchem.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Whole body metabolism is not restricted to D-sugars because energy metabolism of L-sugars fits a computational model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. doubtnut.com [doubtnut.com]

- 25. researchgate.net [researchgate.net]

- 26. The Use of L-Glucose in Cancer Diagnosis: Results from In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Off-Target Effects of L-Glucose-¹³C Administration: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glucose, the enantiomer of D-glucose, is largely considered metabolically inert in mammalian systems, leading to its common use as a control in metabolic studies and as a potential therapeutic agent. When labeled with the stable isotope Carbon-13 (¹³C), L-Glucose-¹³C serves as a valuable tracer for in vivo imaging and quantification. While generally considered safe due to its low biological reactivity, a thorough understanding of its potential off-target effects is crucial for its application in research and drug development. This technical guide provides a comprehensive overview of the known properties of L-glucose and delineates potential off-target effects of L-Glucose-¹³C administration. Crucially, this document highlights the current gap in dedicated safety and toxicology studies for L-Glucose-¹³C and proposes a framework of experimental protocols to investigate these potential effects.

Introduction: The Profile of L-Glucose

L-glucose is the mirror image of the naturally occurring D-glucose. Unlike D-glucose, which is a primary source of energy for most living organisms, L-glucose cannot be phosphorylated by hexokinase, the initial enzyme in the glycolysis pathway, rendering it largely non-metabolizable in mammalian cells.[1] This unique property has led to its exploration as a low-calorie sweetener and a laxative.[1] The acetate derivative, L-glucose pentaacetate, has been observed to stimulate insulin release, suggesting a potential therapeutic application for type 2 diabetes, although the mechanism remains to be fully elucidated.[2][3][4][5][6]

The incorporation of a ¹³C stable isotope does not alter the chemical properties of the L-glucose molecule and is considered non-radioactive and safe for use in human studies.[7][8] However, the administration of any exogenous substance, including L-Glucose-¹³C, warrants a careful evaluation of potential unintended biological interactions.

Known Biological Interactions and Properties of L-Glucose

While L-glucose does not enter mainstream metabolic pathways, it is not entirely devoid of biological interaction. The following table summarizes the known properties and interactions of L-glucose.

| Property/Interaction | Description | Key References |

| Metabolism | Not phosphorylated by hexokinase; largely unmetabolized in mammalian cells. | [1] |

| Toxicity | Generally considered to have low toxicity. High doses may have laxative effects. | [9] |

| Therapeutic Potential | Investigated as a low-calorie sweetener and a colon-cleansing agent. L-glucose pentaacetate stimulates insulin release. | [1][2][10] |

| Cellular Uptake | Minimal uptake in most normal mammalian cells.[9] Some studies suggest non-saturable, non-stereoselective transport in certain plant cells.[9] | |

| Osmotic Effects | As a sugar, it can exert osmotic pressure at high concentrations. | |

| Gut Microbiota | As an unabsorbed sugar, it can be metabolized by intestinal flora. |

Potential Off-Target Effects of L-Glucose-¹³C Administration

The potential off-target effects of L-Glucose-¹³C can be categorized based on the molecule's components and properties. It is critical to note that the following are potential effects derived from scientific principles, as dedicated studies on L-Glucose-¹³C are scarce.

Effects Related to the L-Glucose Moiety

-

Osmotic Effects: High concentrations of L-glucose in the extracellular space can create an osmotic gradient, leading to cell shrinkage and potential alterations in cellular function.

-

Non-Enzymatic Glycation: Although it is a non-enzymatic process, the potential for L-glucose to glycate proteins and lipids, forming advanced glycation end products (AGEs), should be considered, particularly with prolonged exposure at high concentrations.[11][12][13][14]

-

Alteration of Gut Microbiota: As an unabsorbed carbohydrate, L-glucose can serve as a substrate for fermentation by gut bacteria. This could potentially alter the composition and metabolic output of the gut microbiome, leading to systemic effects.

-

Interaction with Cellular Proteins: While L-glucose does not bind to glucose transporters, the possibility of low-affinity interactions with other cellular proteins cannot be entirely dismissed, especially at high concentrations.

Effects Related to the ¹³C Isotope

The ¹³C isotope is stable and naturally occurring. Its use in metabolic tracing is considered safe, with no known toxicity associated with the isotope itself at the enrichment levels used in research.[7][8]

Effects of Potential Impurities

The synthesis of L-Glucose-¹³C may result in impurities. A thorough characterization of the compound to identify and quantify any potential contaminants is essential, as these could be responsible for observed biological effects.

Proposed Experimental Protocols for Assessing Off-Target Effects

A systematic approach is necessary to investigate the potential off-target effects of L-Glucose-¹³C. The following sections outline proposed experimental protocols.

In Vitro Assessment of Cytotoxicity and Cellular Function

| Assay | Objective | Methodology |

| Cell Viability Assays | To determine the cytotoxic potential of L-Glucose-¹³C. | Treat various cell lines (e.g., hepatocytes, renal cells, neuronal cells, and cancer cell lines) with a range of L-Glucose-¹³C concentrations. Assess cell viability using MTT, LDH, or apoptosis assays (e.g., Annexin V/PI staining). |

| Osmotic Stress Response | To evaluate the cellular response to osmotic pressure induced by L-Glucose-¹³C. | Expose cells to high concentrations of L-Glucose-¹³C and monitor for changes in cell volume, activation of stress-activated protein kinases (e.g., p38, JNK), and expression of osmotic stress response genes. |

| Non-Enzymatic Glycation Assay | To quantify the formation of advanced glycation end products (AGEs). | Incubate purified proteins (e.g., albumin) or cell lysates with L-Glucose-¹³C and measure AGE formation using ELISA or fluorescence spectroscopy. |

| Signaling Pathway Profiling | To identify any unintended activation or inhibition of key signaling pathways. | Treat cells with L-Glucose-¹³C and perform phosphoproteomic analysis or use pathway-specific reporter assays to screen for effects on pathways such as MAPK, PI3K/Akt, and NF-κB. |

In Vivo Assessment of Systemic Toxicity and Biodistribution

| Study | Objective | Methodology |

| Acute and Sub-chronic Toxicity Studies | To determine the systemic toxicity of L-Glucose-¹³C. | Administer L-Glucose-¹³C to rodent models (e.g., rats, mice) via the intended route of administration at various doses. Monitor for clinical signs of toxicity, changes in body weight, food and water consumption, and perform hematology, clinical chemistry, and histopathology of major organs.[15][16][17][18] |

| Biodistribution and Pharmacokinetics | To determine the distribution, accumulation, and clearance of L-Glucose-¹³C. | Administer a single dose of L-Glucose-¹³C to animals and collect blood and tissues at various time points. Quantify the concentration of L-Glucose-¹³C using mass spectrometry or NMR.[19] |

| Gut Microbiome Analysis | To assess the impact of L-Glucose-¹³C on the gut microbiota. | Administer L-Glucose-¹³C orally to animals and collect fecal samples over time. Analyze changes in the microbial community composition using 16S rRNA gene sequencing and metabolomic analysis of fecal metabolites. |

Analytical Methods for L-Glucose Detection

Accurate quantification of L-glucose in biological matrices is crucial for pharmacokinetic and biodistribution studies.

| Method | Principle | Application |

| Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by mass-to-charge ratio detection. | Highly sensitive and specific for quantifying L-Glucose-¹³C in plasma, tissues, and other biological fluids. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of the ¹³C nucleus. | Useful for tracing the fate of the ¹³C label and identifying any potential metabolites in vivo. |

| Enzymatic Assays | Specific enzymes that can act on L-glucose (if available). | Less common due to the general lack of L-glucose metabolizing enzymes in mammals. |

| Chromatographic Methods (HPLC, GC) | Separation based on physical and chemical properties. | Can be used for quantification, often coupled with a suitable detector.[20][21] |

Visualizations: Pathways and Workflows

Diagram 1: Comparative Metabolic Pathways of D-Glucose and L-Glucose

Caption: Comparative metabolic fate of D-Glucose versus L-Glucose in mammalian cells.

Diagram 2: Experimental Workflow for Off-Target Effect Assessment

Caption: A proposed workflow for the comprehensive assessment of potential off-target effects.

Diagram 3: Potential Non-Metabolic Effects of L-Glucose

References

- 1. L-Glucose - Wikipedia [en.wikipedia.org]

- 2. The riddle of L-glucose pentaacetate insulinotropic action (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insulinotropic action of beta-L-glucose pentaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. metsol.com [metsol.com]

- 8. Stable isotopes: their use and safety in human nutrition studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An open-label trial of L-glucose as a colon-cleansing agent before colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glycation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Nonenzymatic glycosylation: role in the pathogenesis of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. toolbox.eupati.eu [toolbox.eupati.eu]

- 16. m.youtube.com [m.youtube.com]

- 17. Assessing Safety and Toxicology - Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Stability of L-Glucose-¹³C in Aqueous Solutions: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of L-Glucose-¹³C in aqueous solutions, a critical consideration for its use in experimental settings. Due to the limited direct research on the stability of L-Glucose-¹³C, this document synthesizes information from studies on D-glucose and general principles of sugar chemistry to offer robust guidance on storage, handling, and stability assessment. L-Glucose, the enantiomer of the naturally abundant D-glucose, is not readily metabolized by most organisms, making its isotopically labeled form, L-Glucose-¹³C, an excellent tracer for studies where metabolic interference must be avoided, such as in membrane transport research.[1]

Chemical Stability and Degradation

L-glucose is generally considered stable in aqueous solutions.[2] However, like its D-enantiomer, it can undergo degradation over time, particularly under conditions of elevated temperature and non-neutral pH. The primary degradation pathways for glucose in aqueous solutions involve enolization, oxidation, and dehydration reactions. These reactions can lead to the formation of various degradation products. For D-glucose, these products include D-fructose (via isomerization), 3-deoxyglucosone (3-DG), 5-hydroxymethylfurfural (5-HMF), glyoxal, and methylglyoxal, especially during heat sterilization.[3][4][5][6][7][8] It is presumed that L-glucose would degrade into the corresponding L-enantiomers of these products.

The rate of degradation is significantly influenced by:

-

Temperature: Increased temperature is the most critical factor accelerating the degradation of glucose solutions.[9]

-

pH: D-glucose solutions exhibit maximum stability at a pH of approximately 4.[10] Both acidic (below pH 3) and alkaline (above pH 7) conditions can promote different degradation reactions.[1][10][11]

-

Storage Duration: The concentration of degradation products increases with storage time.[9]

The presence of the stable isotope ¹³C at a single position is not expected to significantly alter the chemical stability of the L-glucose molecule.

Recommended Storage and Handling of Aqueous Solutions

To ensure the integrity of L-Glucose-¹³C aqueous solutions for experimental use, the following storage and handling procedures are recommended:

| Parameter | Recommendation | Rationale |

| Storage Temperature | Aliquot and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).[4] | Minimizes chemical degradation and microbial growth. Repeated freeze-thaw cycles should be avoided by storing in single-use aliquots.[4] |

| pH of Solution | Prepare solutions in a buffer with a pH between 4 and 5 for enhanced stability. | Based on the stability profile of D-glucose, a slightly acidic pH minimizes degradation reactions.[10][11] |

| Container | Use sterile, airtight, and opaque containers.[9] | Protects from microbial contamination and light-induced degradation. |

| Preparation | If preparing a stock solution from powder, use ultrapure water. For critical applications, sterilize the solution by filtering through a 0.22 µm filter.[4] | Removes particulates and potential microbial contaminants without the use of heat, which can cause degradation.[3][4][5][6][7][8] |

Experimental Protocols for Stability Assessment

To verify the stability of L-Glucose-¹³C in a specific aqueous experimental buffer, a stability study is recommended. The following protocols outline methods for sample preparation, incubation, and analysis.

Stability Study Workflow

The overall workflow for a stability study involves preparing the L-Glucose-¹³C solution, subjecting it to the experimental conditions for various durations, and then analyzing the samples for the concentration of the parent compound and potential degradation products.

Caption: Workflow for assessing the stability of L-Glucose-¹³C in aqueous solutions.

Protocol 1: Stability Analysis using High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying L-Glucose-¹³C and its potential degradation products with high sensitivity.

1. Materials and Reagents:

-

L-Glucose-¹³C

-

Ultrapure water

-

Experimental buffer (e.g., PBS, TRIS)

-

1-phenyl-3-methyl-5-pyrazolone (PMP) for derivatization[12]

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Methanol

-

Dichloromethane

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column

2. Sample Preparation and Incubation:

-

Prepare a stock solution of L-Glucose-¹³C in the desired aqueous buffer at the experimental concentration.

-

Dispense aliquots into sterile, sealed vials.

-

Store one aliquot at -80°C as the time-zero (T=0) reference.

-

Incubate the remaining vials under the desired experimental conditions (e.g., 4°C, 25°C, 37°C).

-

At specified time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), remove one vial and store it at -80°C until analysis.

3. PMP Derivatization Procedure: [12]

-

To 100 µL of the L-Glucose-¹³C sample, add 100 µL of 0.6 M NaOH and 100 µL of 0.5 M PMP in methanol.

-

Vortex and incubate at 70°C for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Neutralize with 100 µL of 0.3 M HCl.

-

Extract the excess reagent by adding 500 µL of dichloromethane, vortexing, and centrifuging.

-

Collect the aqueous (upper) layer for HPLC analysis.

4. HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at ~245 nm.

-

Injection Volume: 20 µL.

-

Quantification: Create a calibration curve using freshly prepared and derivatized standards of L-Glucose-¹³C of known concentrations. Calculate the concentration of L-Glucose-¹³C in the stability samples by comparing their peak areas to the calibration curve.

Protocol 2: Stability Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying and quantifying molecular structures without the need for derivatization. ¹³C-NMR is particularly useful for tracking the fate of the labeled carbon.

1. Materials and Reagents:

-

L-Glucose-¹³C

-

Deuterium oxide (D₂O)

-

Experimental buffer prepared in D₂O

-

NMR tubes

2. Sample Preparation and Incubation:

-

Prepare a solution of L-Glucose-¹³C in the D₂O-based experimental buffer directly in an NMR tube. A higher concentration may be needed for sufficient signal-to-noise.

-

Acquire an initial ¹H and ¹³C NMR spectrum (T=0).

-

Incubate the NMR tube under the desired experimental conditions.

-

Acquire subsequent NMR spectra at various time points.

3. NMR Analysis:

-

Instrument: NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

1D ¹³C NMR: Directly observe the signal from the ¹³C-labeled carbon. A decrease in the intensity of the L-Glucose-¹³C peak and the appearance of new peaks would indicate degradation.

-

1D ¹H NMR: Monitor changes in the proton spectrum. The appearance of new signals can indicate the formation of degradation products.

-

-

Quantification: The relative integrals of the peaks corresponding to L-Glucose-¹³C and any degradation products can be used to determine the extent of degradation over time. An internal standard can be added for absolute quantification.

Potential Degradation Pathway of L-Glucose

Based on the known degradation of D-glucose, the following diagram illustrates a hypothetical degradation pathway for L-Glucose in an aqueous solution.

Caption: Hypothetical degradation pathway of L-Glucose-¹³C in aqueous solution.

Conclusion

While L-Glucose-¹³C is a stable molecule suitable for a wide range of non-metabolic experimental studies, its stability in aqueous solutions is not absolute. Researchers should be aware of the potential for degradation, particularly during prolonged storage or incubation at elevated temperatures and non-optimal pH. For critical experiments, it is highly recommended to perform a stability study using the protocols outlined in this guide to ensure the integrity of the L-Glucose-¹³C solution under the specific experimental conditions. Proper storage at -80°C in single-use aliquots is the most effective strategy to maintain the purity of L-Glucose-¹³C aqueous solutions.

References

- 1. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucose - Wikipedia [en.wikipedia.org]

- 3. Identification and quantification of glucose degradation products in heat-sterilized glucose solutions for parenteral use by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 5. Identification and quantification of glucose degradation products in heat-sterilized glucose solutions for parenteral use by thin-layer chromatography | PLOS One [journals.plos.org]

- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 7. Glucose degradation products in peritoneal dialysis fluids | Lund University [lunduniversity.lu.se]

- 8. Identification and quantification of glucose degradation products in heat-sterilized glucose solutions for parenteral use by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Temperature: the single most important factor for degradation of glucose fluids during storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. miscj.aut.ac.ir [miscj.aut.ac.ir]

- 12. Development of a RP-HPLC method for determination of glucose in Shewanella oneidensis cultures utilizing 1-phenyl-3-methyl-5-pyrazolone derivatization - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity L-Glucose-¹³C for Researchers and Drug Development Professionals

An In-depth Guide to the Sourcing, Application, and Analysis of ¹³C-Labeled L-Glucose in Metabolic Research and Pharmaceutical Development.

This technical guide provides a comprehensive overview of high-purity L-Glucose-¹³C, a critical tool for researchers, scientists, and drug development professionals. This document details commercial suppliers, experimental applications, and analytical methodologies, with a focus on metabolic flux analysis.

Commercial Availability of High-Purity L-Glucose-¹³C

High-purity L-Glucose-¹³C is a specialized isotopic labeling reagent. Several reputable suppliers offer this compound, often with varying levels of isotopic enrichment and purity. Researchers should carefully consider their experimental needs when selecting a supplier. Key specifications to evaluate include chemical purity, isotopic enrichment (atom % ¹³C), and the position of the ¹³C label.

Table 1: Commercial Suppliers of High-Purity L-Glucose-¹³C

| Supplier | Product Name | CAS Number (Labeled) | Chemical Purity | Isotopic Enrichment | Notes |

| MedChemExpress | L-Glucose-¹³C-1 | 478519-02-7 | >98% | Not specified | Labeled at the C1 position.[1] |

| Cambridge Isotope Laboratories, Inc. | L-Glucose (1-¹³C, 99%) | 478519-02-7 | ≥98% | 99 atom % ¹³C | Labeled at the C1 position. |

| Sigma-Aldrich (Merck) | L-Glucose-¹³C₁ | Not specified | ≥99% (CP) | 99 atom % ¹³C | Position of label may vary, requires verification. |

| Santa Cruz Biotechnology | L-Glucose-¹³C₆ | 110187-42-3 (for D-Glucose) | Not specified | Not specified | Uniformly labeled. |

Note: The availability and specifications of L-Glucose-¹³C from various suppliers are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of L-Glucose-¹³C

The synthesis of L-Glucose, and by extension its ¹³C-labeled counterpart, is a non-trivial process as D-Glucose is the naturally abundant enantiomer. A common strategy involves the chemical conversion of D-glucose to L-glucose. One reported method describes an efficient route to prepare L-glucose from D-glucose by switching the functional groups at the C1 and C5 positions. This involves key steps such as the oxidation and reduction of a silyl enol ether at C1 and a lead(IV) tetraacetate-mediated oxidative decarboxylation at C5. For the synthesis of L-Glucose-¹³C, a ¹³C-labeled D-glucose starting material would be utilized in a similar synthetic scheme.

Applications in Research and Drug Development

L-Glucose-¹³C serves as a valuable tracer in metabolic studies. Unlike its enantiomer, D-glucose, L-glucose is not readily metabolized by most organisms. This property makes it an excellent control for studying glucose transport and for differentiating between metabolic and non-metabolic uptake of glucose. The incorporation of the stable isotope ¹³C allows for the tracking and quantification of L-glucose in biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Flux Analysis (MFA)

While L-glucose itself is not significantly metabolized, ¹³C-labeled D-glucose is extensively used in ¹³C-Metabolic Flux Analysis (¹³C-MFA) to map the flow of carbon through metabolic pathways. The principles and analytical techniques of ¹³C-MFA are directly applicable to studies involving L-Glucose-¹³C, particularly for investigating glucose transporter activity and non-specific uptake in various cell types, including cancer cells. ¹³C-MFA is a powerful technique to quantify the rates of metabolic reactions within a cell.[1]

A typical ¹³C-MFA workflow involves several key stages, from experimental design to data analysis.

Drug Development

In the context of drug development, L-Glucose-¹³C can be utilized to:

-

Assess Off-Target Effects: Investigate non-specific uptake of glucose analogues or drugs that may interfere with glucose transporters.

-

Characterize Drug Delivery Systems: Evaluate the delivery and uptake of drug conjugates that utilize glucose transporters.

-

Control for Glucose Transport Studies: Serve as a negative control to differentiate active transport from passive diffusion of glucose-like compounds.

Experimental Protocols

While specific protocols for L-Glucose-¹³C are not widely published, the methodologies are analogous to those using ¹³C-labeled D-glucose. The following are generalized protocols that can be adapted for use with L-Glucose-¹³C.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency.

-

Medium Exchange: Aspirate the standard growth medium and wash the cells with phosphate-buffered saline (PBS).

-

Labeling Medium: Add pre-warmed growth medium containing a known concentration of high-purity L-Glucose-¹³C. The standard glucose in the medium should be replaced with the labeled L-glucose.

-

Incubation: Incubate the cells for a predetermined period to allow for uptake of the labeled sugar. The incubation time will vary depending on the experimental goals.

-

Metabolite Quenching and Extraction:

-

Rapidly aspirate the labeling medium.

-

Wash the cells with ice-cold PBS.

-

Quench metabolic activity by adding a cold extraction solvent (e.g., 80:20 methanol:water) and scraping the cells.

-

Collect the cell lysate and centrifuge to pellet cellular debris.

-

Collect the supernatant containing the extracted metabolites.

-

Sample Preparation for Mass Spectrometry

-

Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization (Optional but Recommended for GC-MS): To improve volatility and chromatographic separation for Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the dried metabolites. A common method is two-step derivatization involving methoximation followed by silylation.

-

Reconstitution: Reconstitute the dried (or derivatized) sample in a suitable solvent for injection into the MS instrument.

Analytical Measurement

Mass Spectrometry (MS):

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC-MS) or gas chromatograph (GC-MS).

-

Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range. Targeted analysis can be performed using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity.

-

Data Analysis: Process the raw data to identify and quantify the mass isotopologues of L-glucose and any potential downstream metabolites. Software tools are used to correct for the natural abundance of ¹³C and to calculate the fractional enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity.

-

Sample Preparation: Dissolve the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

-

Data Acquisition: Acquire ¹³C NMR spectra. ¹H-¹³C heteronuclear correlation experiments (e.g., HSQC, HMBC) can also be employed to aid in structural elucidation and assignment of labeled positions.

-

Data Analysis: Integrate the signals corresponding to the ¹³C-labeled positions to determine the relative abundance and isotopic enrichment.

Conclusion